



Standard Operating Procedure for Tilt-Table Testing with Midodrine Administration

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tilt-table testing is a valuable diagnostic tool for assessing autonomic dysfunction, particularly in patients experiencing syncope (fainting) or presyncope. The test evaluates the cardiovascular response to orthostatic stress, simulating the change from a supine to an upright position. Pharmacological agents are often used to provoke a response in patients who do not exhibit symptoms during the passive phase of the test.

Midodrine hydrochloride is an alpha-1 adrenergic agonist that acts as a peripheral vasoconstrictor, thereby increasing blood pressure.[1] In the context of a tilt-table test, Midodrine can be administered to assess its efficacy in preventing orthostatic hypotension and related symptoms. This protocol outlines a standardized procedure for conducting a tilt-table test with the administration of Midodrine. This can be particularly useful in clinical research and drug development for therapies targeting orthostatic intolerance.

The primary endpoint in a tilt-table test with **Midodrine** is often the time to the onset of syncopal or near-syncopal symptoms.[1] The data gathered can provide crucial insights into a patient's hemodynamic response to orthostatic stress and the effectiveness of **Midodrine** in mitigating these symptoms.

Experimental Protocols



Patient Preparation

Prior to the commencement of the tilt-table test, meticulous patient preparation is essential to ensure patient safety and the accuracy of the results.

- Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.
- Fasting: Patients should fast for a minimum of 4-6 hours before the test to prevent nausea and aspiration.[2][3] Sips of water may be permitted.
- Medication Review: A complete review of the patient's current medications is necessary.
 Certain medications that can interfere with autonomic function, such as beta-blockers,
 calcium channel blockers, diuretics, and antidepressants, may need to be withheld for a
 specific period before the test, as determined by the supervising physician.[2][4]
- Abstinence from Stimulants: Patients should avoid consuming alcohol, caffeine, and nicotine for at least 12 hours prior to the test.[4]
- Comfort and Attire: The patient should wear comfortable, non-restrictive clothing.[4] A
 hospital gown will be provided.
- Pre-Test Evaluation: A baseline medical history and physical examination should be conducted. For females of child-bearing potential, a negative pregnancy test is required.[5][6]

Equipment and Environment

- Tilt-Table: A motorized tilt-table with a footboard and safety straps is required.[7] The table should be capable of tilting from a horizontal to a near-vertical position (60-80 degrees).[7][8]
- Monitoring Equipment: Continuous monitoring of the following parameters is mandatory:
 - Electrocardiogram (ECG): At least a three-lead ECG.[7]
 - Blood Pressure: Continuous beat-to-beat blood pressure monitoring is preferred.[7] An automated cuff may also be used.
 - Heart Rate: Derived from the ECG.



- Oxygen Saturation: Pulse oximetry.
- Intravenous Access: An intravenous (IV) catheter should be inserted for the administration of fluids or medications if necessary.[3][9]
- Environment: The testing room should be quiet, dimly lit, and maintained at a comfortable temperature to minimize external stimuli.[7][9]

Tilt-Table Test Protocol with Midodrine

The protocol consists of three phases: a pre-tilt (supine) phase, a passive tilt phase, and a **Midodrine** challenge phase.

Phase 1: Pre-Tilt (Supine) Phase (30 minutes)

- The patient is positioned comfortably in the supine position on the tilt-table.
- Monitoring equipment is attached, and baseline measurements of blood pressure, heart rate, and ECG are recorded for at least 30 minutes to establish a stable baseline.[5][6]

Phase 2: Passive Tilt Phase (Up to 45 minutes)

- The table is tilted to an angle of 60-80 degrees within 30 seconds. [5][6]
- Blood pressure and heart rate are recorded continuously or at least every minute.
- The patient is instructed to remain still and report any symptoms of dizziness, lightheadedness, or fainting.
- This phase continues for up to 45 minutes or until the patient experiences syncope or nearsyncope, at which point the table is returned to the supine position.[5][6]

Phase 3: **Midodrine** Administration and Post-Dose Tilt (45 minutes)

• If the passive tilt phase is negative (no syncope or presyncope), the patient is returned to the supine position.



- A single oral dose of Midodrine hydrochloride (typically 2.5-10 mg, based on prior patient tolerance and physician's discretion) is administered.[10]
- The patient remains in the supine position for 1 hour post-dose to allow for drug absorption and onset of action.[1]
- After the 1-hour absorption period, the tilt-table is again raised to a 60-80 degree angle.
- The patient is monitored for up to 45 minutes, with continuous or frequent recording of blood pressure and heart rate.[1][5][6]
- The primary endpoint is the time from the start of the post-Midodrine tilt to the onset of syncopal or near-syncopal symptoms.[1]

Test Termination Criteria:

The test should be terminated immediately and the patient returned to the supine position if any of the following occur:

- Development of syncope or near-syncope.[5][6]
- A significant drop in systolic blood pressure (e.g., below 70 mmHg).[9]
- The patient requests to stop the test due to discomfort.
- Completion of the protocol.

Data Presentation

The following tables provide a structured format for recording and comparing quantitative data obtained during the tilt-table test.

Table 1: Baseline Hemodynamic Data (Supine)



Parameter	Measurement 1	Measurement 2	Measurement 3	Average
Systolic Blood Pressure (mmHg)				
Diastolic Blood Pressure (mmHg)	_			
Heart Rate (bpm)				

Table 2: Hemodynamic Response to Passive Tilt

Time (minutes)	Systolic BP (mmHg)	Diastolic BP (mmHg)	Heart Rate (bpm)	Symptoms Reported
1	_			
5	_			
10	_			
15				
20				
	_			
45				

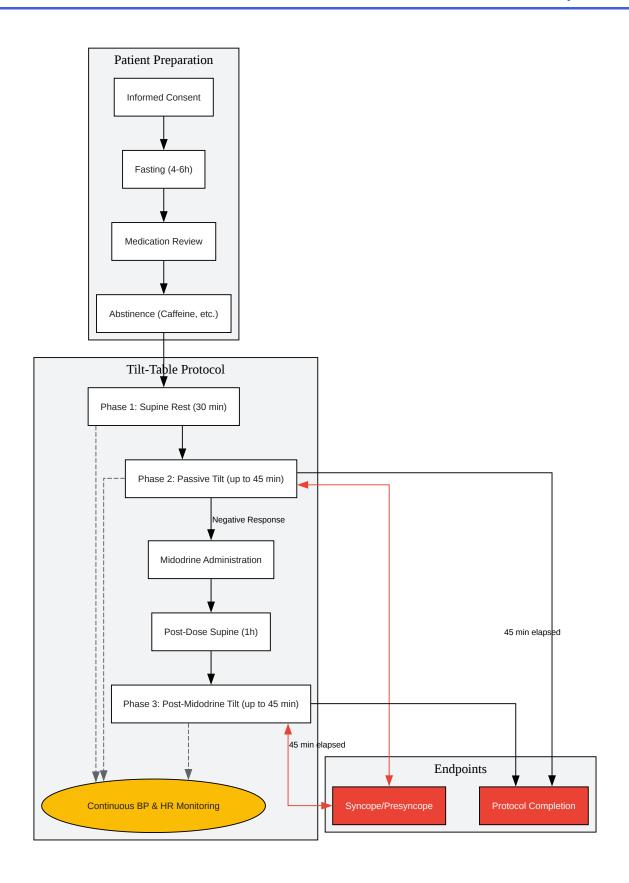
Table 3: Hemodynamic Response Post-Midodrine Administration and Tilt



Time (minutes)	Systolic BP (mmHg)	Diastolic BP (mmHg)	Heart Rate (bpm)	Symptoms Reported
1	_			
5				
10				
15	_			
20				
	_			
45	-			

Visualizations Experimental Workflow



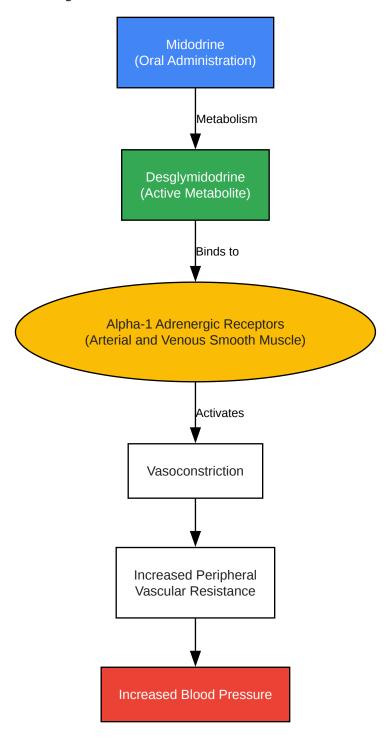


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Caption: Experimental workflow for the tilt-table test with Midodrine administration.



Signaling Pathway of Midodrine



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Caption: Simplified signaling pathway of Midodrine's effect on blood pressure.



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